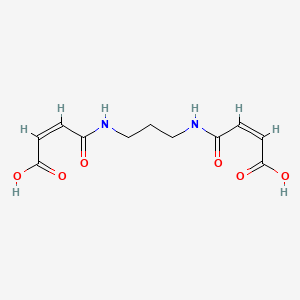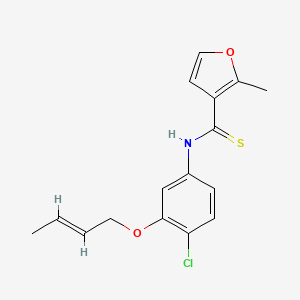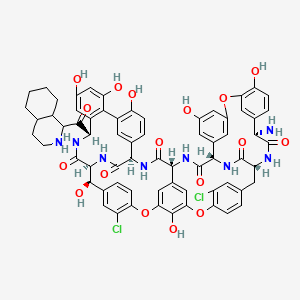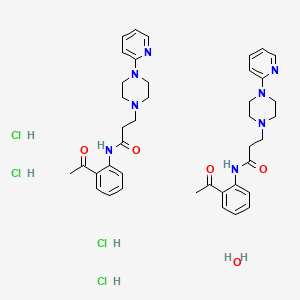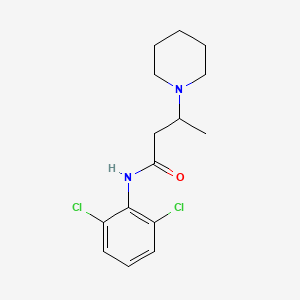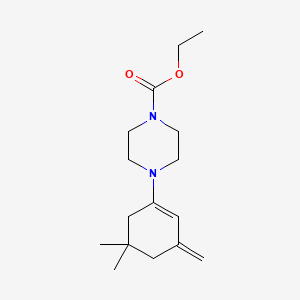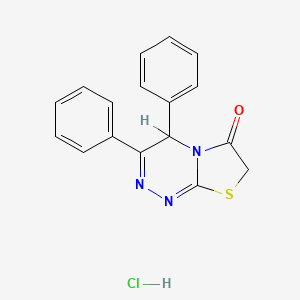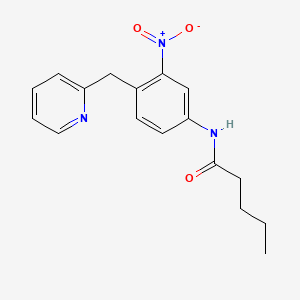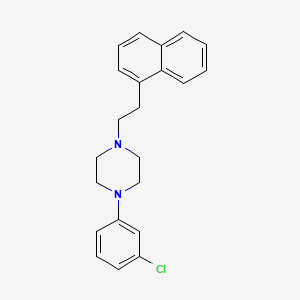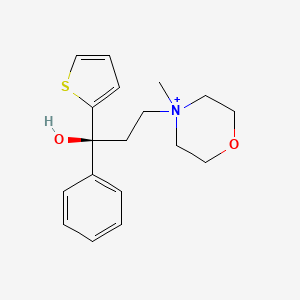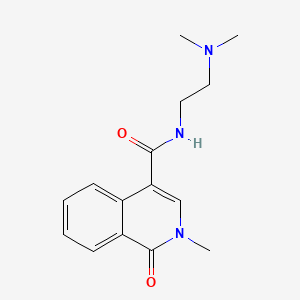
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the following steps:
Protection of Amino Groups: The amino group of L-aspartic acid is protected using a suitable protecting group such as carbobenzoxy or formyl groups.
Formation of Anhydride: The protected L-aspartic acid is converted to its anhydride form.
Condensation Reaction: The anhydride is then condensed with butylamine and 1-aminocyclopropanecarboxylic acid under controlled conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to enhance yield and purity. For instance, α-amino acid ester acyltransferase can be used to catalyze the formation of the compound from its precursors .
Chemical Reactions Analysis
Types of Reactions
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in glutamatergic signaling.
N-formyl-L-aspartic anhydride: Used in the synthesis of aspartame.
L-aspartyl-L-phenylalanine methyl ester:
Uniqueness
Butyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds .
Properties
CAS No. |
104544-10-7 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(3S)-3-amino-4-[(1-butoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-3-6-19-11(18)12(4-5-12)14-10(17)8(13)7-9(15)16/h8H,2-7,13H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
InChI Key |
KTOPUOIARLWNOC-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


